Superior Protection Against NSAID-Induced Small-Intestinal Injury vs. Omeprazole: A Head-to-Head Randomized Controlled Trial
In a prospective, randomized, controlled study comparing irsogladine maleate (4 mg/day) with omeprazole (10 mg/day) for preventing diclofenac-induced gastrointestinal mucosal injury in healthy volunteers (n=32), irsogladine provided significantly superior protection against small-intestinal damage [1]. The mean number of small intestinal mucosal breaks per subject increased dramatically in the omeprazole group (from 0.1 ± 0.3 to 1.9 ± 2.0 lesions, p = 0.0002), whereas no significant change occurred in the irsogladine group (0.3 ± 0.8 to 0.5 ± 0.7, p = 0.62); the between-group difference was highly significant (p = 0.0040) [1]. Additionally, fecal calprotectin levels increased 18.1-fold in the omeprazole group versus only 6.0-fold in the irsogladine group (p < 0.05), and fecal occult blood increased significantly in the omeprazole group but remained unchanged in the irsogladine group (between-group p = 0.0031) [1]. In the esophagus, stomach, and duodenum, lesion scores were not significantly different between groups, indicating that irsogladine matched omeprazole's upper-GI protection while uniquely extending protection to the lower GI tract.
| Evidence Dimension | Number of small-intestinal mucosal breaks (capsule endoscopy) before and after 14-day NSAID co-treatment |
|---|---|
| Target Compound Data | Irsogladine 4 mg/day: 0.3 ± 0.8 (pre) → 0.5 ± 0.7 (post); change not significant (p = 0.62) |
| Comparator Or Baseline | Omeprazole 10 mg/day: 0.1 ± 0.3 (pre) → 1.9 ± 2.0 (post); change significant (p = 0.0002) |
| Quantified Difference | Between-group difference in post-treatment lesion count: p = 0.0040. Fecal calprotectin increase: 6.0-fold (irsogladine) vs 18.1-fold (omeprazole), p < 0.05. Fecal occult blood change: no increase in irsogladine group vs significant increase in omeprazole group, p = 0.0031. |
| Conditions | Healthy human volunteers (n=16 per group); diclofenac sodium 75 mg/day co-administered for 14 days; assessment by capsule endoscopy and fecal biomarkers; prospective randomized controlled trial (UMIN000008114) |
Why This Matters
This is the only compound among gastroprotective agents that has demonstrated, in a direct RCT, superior protection across the entire GI tract versus a standard-of-care PPI, making it uniquely valuable for research models of NSAID-induced enteropathy and for procurement decisions involving comprehensive GI mucosal protection studies.
- [1] Kuramoto T, et al. Preventive effect of irsogladine or omeprazole on non-steroidal anti-inflammatory drug-induced esophagitis, peptic ulcers, and small intestinal lesions in humans, a prospective randomized controlled study. BMC Gastroenterol. 2013;13:85. PMID: 23679851. View Source
